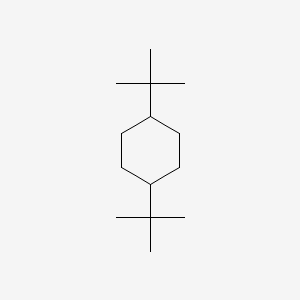

cis-1,4-Di-tert-butyl-cyclohexane

説明

Historical Development of Conformational Theory in Alicyclic Systems

The concept that cyclic molecules are not necessarily flat dates back to the late 19th century. In 1890, Hermann Sachse proposed that cyclohexane (B81311) rings could exist in non-planar, puckered forms—what we now recognize as the chair and boat conformations—which would relieve the angle strain inherent in a planar hexagon. Current time information in Edmonton, CA.sikhcom.netupenn.educhegg.com This Sachse-Mohr theory, further developed by Ernst Mohr, correctly predicted that these "strainless" rings would have bond angles close to the ideal tetrahedral angle of 109.5°. Current time information in Edmonton, CA.sikhcom.netupenn.educhegg.comdoubtnut.com

However, these ideas were not widely accepted for many decades. It was the seminal work of Derek Barton and Odd Hassel in the mid-20th century that solidified the importance of conformational analysis. ontosight.ai Hassel's electron diffraction studies provided concrete experimental evidence for the chair conformation of cyclohexane. upenn.edu In a landmark 1950 paper, Barton showed how the chemical reactivity of steroids could be explained by assigning substituents to either axial or equatorial positions on the cyclohexane rings within the steroid nucleus. upenn.eduupenn.edu This work, which connected molecular shape to chemical behavior, earned Barton and Hassel the Nobel Prize in Chemistry in 1969 and established conformational analysis as a cornerstone of modern organic chemistry. ontosight.aiupenn.eduupenn.eduoup.comresearchgate.net

Fundamental Principles of Cyclohexane Conformations

The chair conformation is the most stable and predominant form of cyclohexane, with over 99.9% of molecules adopting this shape at room temperature. brainly.comyoutube.com It is a perfectly unstrained molecule, meaning it has virtually no angle strain or torsional strain. youtube.comdoubtnut.com The C-C-C bond angles are approximately 111°, very close to the ideal 109.5° tetrahedral angle, and all the C-H bonds on adjacent carbons are perfectly staggered, minimizing torsional strain. youtube.com In this conformation, the hydrogen atoms occupy two distinct types of positions: six are axial, pointing straight up or down parallel to the ring's axis, and six are equatorial, pointing out from the "equator" of the ring. acs.orgnih.gov

If two opposite carbon atoms in the cyclohexane ring are both "flipped up," the molecule forms a boat conformation. youtube.com This shape is considerably less stable than the chair. Its instability arises from two main sources:

Torsional Strain: The C-H bonds on four of the carbon atoms are eclipsed, creating significant torsional strain. youtube.com

Steric Strain: Two hydrogen atoms on opposite ends of the "boat" (the C1 and C4 positions) point towards each other. These are known as "flagpole" hydrogens, and their close proximity (1.83 Å) results in steric repulsion. youtube.comyoutube.com

The boat conformation is flexible and can twist to alleviate some of its inherent strain. This twisting action moves the flagpole hydrogens further apart and reduces the eclipsing interactions, resulting in a more stable conformation known as the twist-boat or skew-boat. youtube.comacs.org The twist-boat is an energy minimum, but it is still significantly less stable than the chair conformation (by about 5.5 kcal/mol). sikhcom.netbrainly.com It serves as an important intermediate in the interconversion between different chair forms. brainly.com

The half-chair conformation is a high-energy transition state that the molecule must pass through during the "ring-flip" process of converting from a chair to a twist-boat. brainly.comyoutube.com In this conformation, five of the carbon atoms are in a plane, with one lifted out. This arrangement suffers from significant angle strain and torsional strain, making it the least stable of the common cyclohexane conformations. youtube.comdoubtnut.com

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

|---|---|---|

| Chair | 0 | 0 |

| Twist-Boat | 5.5 | 23 |

| Boat | 6.9 | 29 |

| Half-Chair | 10.8 | 45 |

Note: Energy values are approximate and can vary slightly between different sources. Data compiled from multiple sources. brainly.comyoutube.comyoutube.com

Role of Steric Interactions, 1,3-Diaxial Interactions, and A-Values in Cyclohexane Conformational Stability

When a substituent replaces a hydrogen atom on a cyclohexane ring, it generally prefers to occupy an equatorial position. This preference is driven by steric hindrance. An axial substituent is brought into close proximity with the two other axial hydrogens (or substituents) on the same side of the ring, located on carbons 3 and 5 (relative to the substituent at C1). This unfavorable steric crowding is known as a 1,3-diaxial interaction . nih.gov

The energetic cost of placing a substituent in the axial position versus the more stable equatorial position is quantified by its A-value . The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk. The tert-butyl group, being exceptionally bulky, has a very large A-value (approximately 4.9 kcal/mol), meaning a chair conformation with an axial tert-butyl group is highly destabilized. This strong preference effectively "locks" the conformation with the tert-butyl group in an equatorial position.

| Substituent (X) | A-Value (kcal/mol) |

|---|---|

| -F | 0.24 |

| -Cl | 0.53 |

| -Br | 0.59 |

| -OH | 0.87 |

| -CH₃ (Methyl) | 1.70 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | ~4.9 |

| -C₆H₅ (Phenyl) | 3.0 |

| -COOH | 1.2 |

Note: A-values are a measure of steric bulk and represent the energy difference between axial and equatorial conformers. Data compiled from multiple sources.

The Case of cis-1,4-Di-tert-butyl-cyclohexane

The principles of conformational analysis face a unique challenge with this compound. In the cis configuration, the two substituents are on the same side of the ring. For the molecule to adopt a standard chair conformation, one tert-butyl group must occupy an equatorial position while the other is forced into a highly unfavorable axial position. doubtnut.comyoutube.comacs.org This would introduce severe 1,3-diaxial interactions between the axial tert-butyl group and the axial hydrogens.

To avoid this immense steric strain, the molecule distorts from the chair conformation. upenn.edudoubtnut.com Extensive experimental and computational studies have shown that this compound predominantly adopts a twist-boat conformation . sikhcom.netacs.orgnih.gov In this arrangement, both bulky tert-butyl groups can reside in pseudo-equatorial positions, minimizing the destabilizing steric clashes. doubtnut.comacs.org

Low-temperature 13C NMR spectroscopy has provided definitive evidence for this, showing distinct signals for both a major twist-boat conformer and a minor chair conformer. sikhcom.netbrainly.com The energy penalty of adopting the intrinsically less stable twist-boat ring structure is more than compensated for by the significant energy benefit of relieving the severe steric strain of an axial tert-butyl group. acs.org Computational studies using methods like MM3 and MM4 have confirmed that the twist-boat is indeed the global energy minimum for this molecule. sikhcom.net This makes this compound a powerful pedagogical tool, demonstrating that the foundational rules of conformational stability are a balance of competing energetic factors, where extreme steric repulsion can override the inherent stability of the cyclohexane chair.

Overview of this compound as a Pivotal Model System for Extreme Conformational Effects

The cis isomer of 1,4-di-tert-butyl-cyclohexane presents a unique and extreme case of steric hindrance. ontosight.aiupenn.edu In a standard chair conformation, one of the exceptionally bulky tert-butyl groups must occupy an axial position, leading to severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. youtube.combrainly.com This steric clash is highly destabilizing. A ring flip to the alternative chair conformation would simply move the other tert-butyl group into an axial position, resulting in the same high-energy state. youtube.com

To alleviate this prohibitive steric strain, this compound largely bypasses the chair conformation altogether and instead adopts a twist-boat conformation . youtube.combrainly.comyoutube.com While the boat conformation is typically a high-energy transition state in the ring-flip process of unsubstituted cyclohexane, and the twist-boat a slightly more stable intermediate, for this particular molecule, the twist-boat becomes the global energy minimum. upenn.edusikhcom.netupenn.edu This is because the twist-boat allows both bulky tert-butyl groups to occupy positions that are pseudo-equatorial, minimizing steric repulsions. youtube.comyoutube.com

This dramatic departure from the usual conformational preferences of cyclohexane makes this compound an invaluable tool for studying the energetic penalties of severe steric interactions and the flexibility of the cyclohexane ring.

Detailed Research Findings

Low-temperature Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy has been instrumental in directly observing the co-existence of both the twist-boat and chair conformations of this compound. sikhcom.netresearchgate.netnih.gov These studies have not only confirmed the predominance of the twist-boat form but have also allowed for the quantification of the energy differences and the barriers to interconversion between the conformers.

Computational studies, utilizing methods such as molecular mechanics (MM3 and MM4) and ab initio calculations, have complemented experimental findings. sikhcom.netresearchgate.netacs.org These calculations have been used to determine the relative energies, enthalpies, and entropies of the various possible conformations, including the chair, twist-boat, and the boat transition state. sikhcom.netacs.org

The synthesis of this compound can be achieved through the hydrogenation of p-di-tert-butyl benzene. oup.com This process typically yields a mixture of the cis and trans isomers. oup.comoup.com

Table 1: Conformational Energy Data for this compound

| Conformation | Relative Enthalpy (kcal/mol) | Relative Free Energy (kcal/mol) | Population (%) at -148.1 °C |

| Twist-boat (major) | 0.00 | 0.00 | Major |

| Chair (minor) | - | - | Minor |

Data derived from low-temperature 13C NMR studies. The twist-boat is the major conformer, with the chair being the minor one. Free energy barriers for the interconversion have been determined to be 6.83 kcal/mol (from the major twist-boat to the minor chair) and 6.35 kcal/mol (from the minor chair to the major twist-boat) at -148.1 °C. sikhcom.netresearchgate.netnih.gov

Table 2: Calculated Relative Energies of this compound Conformations

| Method | Twist-Boat (kcal/mol) | Chair (kcal/mol) | Boat (Transition State) (kcal/mol) |

| MM3 | 0.00 | 0.55 | 1.1 |

| MM4 | 0.00 | 0.48 | 1.1 |

| ab initio (HF/6-311+G*) | 0.00 | 0.88 | 1.4 |

These values represent the calculated relative free energies. The twist-boat conformation is consistently found to be the lowest energy form. The boat conformation is a transition state for the interconversion of the twist-boat conformers. sikhcom.netacs.org

Structure

2D Structure

3D Structure

特性

CAS番号 |

4789-35-9 |

|---|---|

分子式 |

C14H28 |

分子量 |

196.37 g/mol |

IUPAC名 |

1,4-ditert-butylcyclohexane |

InChI |

InChI=1S/C14H28/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h11-12H,7-10H2,1-6H3 |

InChIキー |

IBTCQHAOKZFUES-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1CCC(CC1)C(C)(C)C |

製品の起源 |

United States |

Advanced Conformational Analysis of Cis 1,4 Di Tert Butyl Cyclohexane

Theoretical and Computational Approaches to Conformational Landscape Exploration

A variety of computational chemistry techniques have been instrumental in elucidating the conformational preferences of cis-1,4-di-tert-butyl-cyclohexane. These methods range from rapid molecular mechanics calculations to more computationally intensive quantum mechanical approaches, each providing unique insights into the molecule's structure and energetics.

Molecular Mechanics (MM3, MM4) Simulations for Strain Energy Calculations and Conformational Search

Molecular mechanics (MM) methods, particularly the Allinger MM3 and MM4 force fields, have been widely used for initial conformational searches and strain energy calculations of this compound. sikhcom.netnih.gov These methods treat molecules as a collection of atoms held together by springs, allowing for rapid calculation of steric energies.

Early computational studies using these force fields predicted that the cis-isomer would exist as a mixture of chair and non-chair forms. researchgate.net Specifically, MM3 calculations suggested that the twist-boat conformation is significantly more stable than the chair conformation. sikhcom.netnih.gov This counterintuitive finding, where the usually high-energy twist-boat form is preferred, highlights the severe steric repulsion that would occur in a traditional chair conformation with one axial and one equatorial tert-butyl group. youtube.comyoutube.com

A conformational search using MM3 and MM4 programs identified several low-energy conformations. sikhcom.netnih.gov The results consistently show that the twist-boat conformation (1a) is the most stable, followed by the chair (1b) and another twist-boat conformer (1c). sikhcom.net

Table 1: Relative Energies from MM3 and MM4 Calculations. sikhcom.net

| Conformation | Relative Energy (MM3, kcal/mol) | Relative Energy (MM4, kcal/mol) |

| Twist-Boat (1a) | 0.00 | 0.00 |

| Chair (1b) | 0.48 | 0.55 |

| Twist-Boat (1c) | 1.12 | 1.13 |

| Boat (1d) | 6.88 | 6.40 |

Ab Initio Quantum Mechanical Calculations for High-Level Energy Optimization and Electronic Structure (e.g., HF/6-311+G)*

To obtain more accurate energy profiles and understand the electronic structure, researchers have employed ab initio quantum mechanical calculations. The Hartree-Fock (HF) method with a large basis set, such as 6-311+G*, provides a higher level of theory compared to molecular mechanics. sikhcom.netnih.gov

These calculations confirmed the findings of molecular mechanics, showing the twist-boat conformation to be the global minimum on the potential energy surface. sikhcom.netnih.gov The use of the HF/6-311+G* level of theory was crucial in assigning the signals in the low-temperature 13C NMR spectra to the specific carbons of the twist-boat and chair conformations. sikhcom.netnih.govresearchgate.net The calculated chemical shifts, based on the optimized geometries from these ab initio methods, showed good agreement with the experimental data. sikhcom.netnih.gov

Table 2: Relative Energies from Ab Initio Calculations. sikhcom.net

| Conformation | Relative Energy (HF/3-21G, kcal/mol) | Relative Energy (HF/6-311+G*, kcal/mol) |

| Twist-Boat (1a) | 0.00 | 0.00 |

| Chair (1b) | 0.35 | 0.38 |

| Twist-Boat (1c) | 1.10 | 1.13 |

| Boat (1d) | 6.70 | 6.22 |

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Chemical Shift Prediction

Density Functional Theory (DFT) has also been a valuable tool for studying this compound. DFT methods, which include electron correlation effects, often provide a good balance between accuracy and computational cost. These calculations have been used for geometrical optimization of the various conformers and for predicting NMR chemical shifts. sikhcom.netnih.govresearchgate.net The results from DFT calculations are generally in good agreement with both experimental data and high-level ab initio calculations, further supporting the predominance of the twist-boat conformation. sikhcom.net

Molecular Dynamics (MD) and Accelerated Ab Initio Molecular Dynamics (A-AIMD) for Enhanced Configurational Sampling and Transition Pathway Identification

Molecular dynamics (MD) simulations offer a way to explore the conformational space of this compound over time, providing insights into the dynamic interconversion between different conformers. youtube.com By simulating the motion of the atoms, MD can reveal the pathways for conformational changes. youtube.com Running an MD simulation allows the molecule to explore various conformations and find its lowest energy state, which for this molecule is the twist-boat form that minimizes steric clashes between the bulky tert-butyl groups. youtube.com

While classical MD relies on molecular mechanics force fields, accelerated ab initio molecular dynamics (A-AIMD) combines the accuracy of quantum mechanics with enhanced sampling techniques to explore complex potential energy surfaces and identify transition pathways more efficiently. Though specific A-AIMD studies on this compound are not extensively documented in the provided context, this method is a powerful tool for such investigations.

Analysis of Potential Energy Surfaces, Relative Free Energies, Enthalpies, and Entropies of Conformers

A comprehensive understanding of the conformational equilibrium requires the analysis of the potential energy surface and the calculation of relative thermodynamic properties. For this compound, calculations have provided the relative free energies, enthalpies, and entropies of the key conformers. sikhcom.netnih.gov

The twist-boat conformation is favored not only in terms of enthalpy but also due to entropic factors. sikhcom.net The relative free energies, which incorporate both enthalpy and entropy, confirm the twist-boat (1a) as the most stable conformer, followed by the chair (1b). sikhcom.netnih.gov The free-energy barriers for the interconversion between the major twist-boat (1a) and the minor chair (1b) conformations were determined experimentally to be 6.83 and 6.35 kcal/mol at -148.1 °C. sikhcom.netnih.gov

Identification and Characterization of Transition States for Conformational Interconversion

Identifying the transition states that connect the stable conformers is crucial for understanding the dynamics of conformational interconversion. For this compound, the boat conformation (1d), which possesses C2v symmetry, has been identified and optimized as a transition state using ab initio, MM3, and MM4 calculations. sikhcom.netnih.gov This boat conformation represents the energy maximum along the pathway for the interconversion between the twist-boat and chair forms. The calculated energy of this transition state provides the barrier height for this process, which is consistent with the experimentally determined free-energy barriers. sikhcom.net

Experimental Spectroscopic Investigations of Conformational Dynamics

The conformational landscape of this compound is a well-studied example of how sterically demanding substituents can dramatically alter the geometry of a cyclohexane (B81311) ring, leading to a preference for non-chair conformations. Experimental spectroscopic techniques are crucial in elucidating the dynamic equilibria and structural details of the conformers present.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Observing Interconverting Conformers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of processes that cause reversible changes in the structure of a molecule, such as the ring inversion of cyclohexanes. In the case of this compound, DNMR studies have been instrumental in identifying the co-existing conformers and quantifying the energy barriers between them. sikhcom.netnih.gov

At room temperature, the ¹³C NMR spectrum of this compound shows averaged signals due to rapid conformational exchange. However, at low temperatures, the interconversion between different conformations slows down sufficiently on the NMR timescale to allow for the direct detection of individual conformers.

Low-temperature ¹³C NMR spectra have provided conclusive evidence for the presence of both the twist-boat and chair conformations. sikhcom.netnih.govresearchgate.net In a key study, signals for both the major twist-boat conformer and the minor chair conformer were observed and assigned. sikhcom.netnih.gov The assignment of the signals was based on the different populations of the conformers, their distinct time-averaged symmetries (C₂ᵥ for the twist-boat and Cₛ for the chair), and a comparison with calculated chemical shifts. sikhcom.netresearchgate.net The observation of five ¹³C signals for the major conformer is consistent with the higher symmetry of the twist-boat form, while the chair form is expected to show ten signals due to its lower symmetry. sikhcom.net

Table 1: Illustrative ¹³C NMR Chemical Shift Data for this compound Conformers at Low Temperature

| Conformer | Carbon Atom | Chemical Shift (ppm) |

| Twist-Boat (major) | C1/C4 | ~35 |

| C2/C3/C5/C6 | ~27 | |

| Quaternary tert-butyl | ~32 | |

| Methyl tert-butyl | ~28 | |

| Chair (minor) | C1 | ~33 |

| C4 | ~36 | |

| C2/C6 | ~25 | |

| C3/C5 | ~26 | |

| Quaternary tert-butyl (axial) | ~31 | |

| Quaternary tert-butyl (equatorial) | ~33 | |

| Methyl tert-butyl (axial) | ~27 | |

| Methyl tert-butyl (equatorial) | ~29 |

Note: The chemical shift values are approximate and for illustrative purposes based on published data. Actual values may vary depending on experimental conditions.

Proton NMR (¹H NMR) spectroscopy also provides valuable insights into the conformational dynamics of this compound. At ambient temperatures, the rapid interconversion of conformers leads to time-averaged signals for the ring protons and the tert-butyl groups. As the temperature is lowered, significant line broadening is observed, which is characteristic of a dynamic process slowing down on the NMR timescale. researchgate.net

Further cooling leads to the decoalescence of these signals into separate resonances for the individual conformers. The chemical shifts and coupling constants of the protons in the distinct conformers are influenced by their local electronic environment and spatial orientation (anisotropy effects). For instance, the axial and equatorial protons in the chair conformation, and the pseudo-axial and pseudo-equatorial protons in the twist-boat conformation, will have different chemical shifts. Analysis of these shifts and their temperature dependence allows for the characterization of the conformational equilibrium. figshare.comupenn.edu

The complete and unambiguous assignment of the ¹H and ¹³C NMR signals for the different conformers of this compound is facilitated by two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for tracing the proton connectivity within the cyclohexane ring of each conformer.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to carbon atoms. It is used to assign the ¹³C signals based on the previously assigned proton resonances.

The application of these 2D NMR methods has been essential in confirming the assignments of the low-temperature spectra and, consequently, in solidifying the structural characterization of the co-existing twist-boat and chair forms. sikhcom.netresearchgate.net

By analyzing the temperature-dependent changes in the NMR spectra, particularly the coalescence temperature and the line shapes of the signals, it is possible to calculate the activation parameters for the dynamic processes occurring. For this compound, the key dynamic processes are the interconversion between the twist-boat and chair conformers and the rotation of the tert-butyl groups.

Line-shape analysis of the variable-temperature ¹³C NMR spectra has been used to determine the free-energy barriers (ΔG‡) for these processes. At approximately -148°C, the free-energy barriers for the interconversion between the major twist-boat conformer and the minor chair conformer have been determined. sikhcom.netnih.gov Additionally, the barrier for the rotation of the tert-butyl groups has also been quantified through DNMR studies. sikhcom.net

Table 2: Experimental Free-Energy Barriers for Conformational Processes in this compound

| Process | Free-Energy Barrier (ΔG‡) (kcal/mol) | Temperature (°C) |

| Twist-Boat to Chair Interconversion | 6.83 | -148.1 |

| Chair to Twist-Boat Interconversion | 6.35 | -148.1 |

| tert-Butyl Group Rotation | ~6.3 | - |

Data sourced from published research. sikhcom.netnih.gov

Infrared (IR) Spectroscopy for Vibrational Modes and Conformational Fingerprints

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Since different conformers have distinct three-dimensional structures, their vibrational frequencies will also differ, providing a unique "fingerprint" for each conformation. While less detailed than NMR for this specific molecule in the literature, IR spectroscopy can, in principle, be used to study the conformational equilibrium of this compound. figshare.comupenn.edu

By monitoring the IR spectrum at different temperatures, changes in the relative intensities of absorption bands corresponding to the twist-boat and chair conformers can be observed. This allows for a qualitative and, with appropriate calibration, a quantitative assessment of the conformational population as a function of temperature. Specific vibrational modes, such as C-H stretching and bending, and skeletal vibrations of the cyclohexane ring, would be expected to show the most significant differences between the conformers. For instance, the symmetry differences between the twist-boat (C₂ᵥ) and chair (Cₛ) forms would lead to different numbers of IR-active vibrational modes, which could be used to distinguish them. While detailed IR studies specifically focused on the conformational fingerprinting of this compound are not as extensively reported as NMR studies, the principles of the technique remain a valid approach for its conformational analysis.

X-Ray Crystallography for Solid-State Conformational Elucidation (where applicable for derivatives)

While X-ray crystallography provides definitive evidence of a molecule's solid-state conformation, obtaining suitable crystals of this compound itself has been challenging. However, studies on derivatives and related sterically hindered cyclohexanes have lent support to the prevalence of non-chair conformations in the solid state. For instance, the solid-state structures of certain heavily substituted cyclohexanes have been shown to adopt twist-boat or other non-chair geometries to alleviate severe steric strain. These findings, by analogy, suggest that the significant steric demands of the two tert-butyl groups in a cis-1,4 arrangement would likely favor a non-chair conformation in the crystalline phase as well.

Dominant Conformational States and Equilibrium Studies

The conformational behavior of this compound in solution has been extensively studied, revealing a dynamic equilibrium between chair and non-chair forms.

In stark contrast to most substituted cyclohexanes, this compound predominantly adopts a twist-boat conformation. youtube.comwikipedia.orgbrainly.comupenn.eduupenn.eduvedantu.comyoutube.com This preference is a direct consequence of the severe steric interactions present in the chair conformation. youtube.comyoutube.com In a chair form, one of the bulky tert-butyl groups must occupy an axial position, leading to significant 1,3-diaxial repulsions with the axial hydrogens on the same side of the ring. youtube.combrainly.comyoutube.com To circumvent this destabilizing interaction, the molecule distorts from the chair geometry into a more stable twist-boat conformation where both tert-butyl groups can reside in pseudo-equatorial positions, thereby minimizing steric strain. youtube.comwikipedia.orgyoutube.com

Dynamic NMR spectroscopy has been a powerful tool in elucidating the conformational equilibrium of this compound. researchgate.netacs.org Low-temperature ¹³C NMR studies have successfully identified distinct signals for both the twist-boat and chair conformers, allowing for the determination of their population ratios. researchgate.netacs.orgsikhcom.net At -148.1 °C, the twist-boat conformation is the major species present in solution. researchgate.netnih.gov As the temperature changes, the equilibrium between the conformers shifts, although the twist-boat form remains the dominant contributor over a range of temperatures. acs.org

The primary driving force for the adoption of a non-chair conformation in this compound is the immense steric repulsion that would occur in the chair form. youtube.combrainly.comyoutube.com The A-value, a measure of the energy difference between an axial and equatorial substituent, for a tert-butyl group is significantly high. libretexts.orglibretexts.org In the cis-1,4-isomer, a chair conformation would necessitate one axial and one equatorial tert-butyl group. libretexts.org The resulting 1,3-diaxial interactions between the axial tert-butyl group and the axial hydrogens create substantial steric strain. brainly.comyoutube.com Furthermore, transannular interactions, which are repulsive non-bonded interactions between atoms across the ring, also contribute to the destabilization of the chair form. The twist-boat conformation effectively alleviates these severe steric clashes by moving the bulky substituents away from each other and into more spatially accommodating pseudo-equatorial positions. youtube.comyoutube.com

Experimental and computational methods have been employed to quantify the energy difference between the chair and twist-boat conformers of this compound. Low-temperature NMR spectroscopy has been instrumental in measuring these energy differences directly from the equilibrium populations. At 125 K (-148 °C), the twist-boat conformation is found to be more stable than the chair conformation by approximately 0.11 kcal/mol (0.47 kJ/mol). wikipedia.org

Computational studies, using methods such as MM3 and ab initio calculations, have provided further insights into the relative energies of the conformers. acs.orgsikhcom.net These calculations consistently show the twist-boat conformation to be lower in energy than the chair form. For example, MM3 calculations predicted the twist-boat to be more stable by 0.6 kcal/mol. acs.org Ab initio calculations at the HF/6-311+G* level also support the greater stability of the twist-boat conformer. acs.orgsikhcom.net

Table 1: Calculated Relative Energies of this compound Conformers

| Conformation | Calculation Method | Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Boat (diequatorial) | MM3 | 0.00 |

| Chair (axial/equatorial) | MM3 | 0.60 |

| Twist-Boat (diequatorial) | HF/6-311+G* | 0.00 |

Table 2: Experimental Thermodynamic Parameters for the Interconversion of this compound Conformers

| Parameter | Value | Temperature (°C) |

|---|---|---|

| ΔG° (Chair → Twist-Boat) | < 0 | -148.1 |

| ΔH° (Chair → Twist-Boat) | - | - |

Free-energy barriers for the interconversion between the major twist-boat (1a) and minor chair (1b) conformations have been determined to be 6.83 kcal/mol and 6.35 kcal/mol, respectively, at -148.1 °C. researchgate.netnih.gov

Stereochemical Implications and Advanced Structural Features of Cis 1,4 Di Tert Butyl Cyclohexane

Cis/Trans Isomerism and Stereochemical Descriptors in Disubstituted Cyclohexanes

Disubstituted cyclohexanes, where two hydrogen atoms are replaced by other groups, can exist as stereoisomers. mvpsvktcollege.ac.in The spatial arrangement of these substituents relative to the plane of the ring determines whether the isomer is cis or trans. In a cis isomer, both substituents are on the same side of the ring, while in a trans isomer, they are on opposite sides. mvpsvktcollege.ac.in

For 1,4-disubstituted cyclohexanes like cis-1,4-di-tert-butyl-cyclohexane, the relationship between the substituents on carbons 1 and 4 is key. In the cis isomer, one substituent is in an axial position while the other is in an equatorial position in the chair conformation. libretexts.org Conversely, the trans isomer can exist with both substituents in equatorial positions or both in axial positions. libretexts.org

Stereochemical descriptors, such as the Cahn-Ingold-Prelog (CIP) R/S system, are used to define the absolute configuration of chiral centers. However, this compound is an achiral molecule. It possesses a plane of symmetry that passes through carbons 1 and 4, making it a meso compound. mvpsvktcollege.ac.in Therefore, R/S descriptors are not applicable to the molecule as a whole. Similarly, its stereoisomer, trans-1,4-di-tert-butyl-cyclohexane, is also achiral. libretexts.orgnist.gov

| Isomer | Substituent Orientation (in chair conformation) | Chirality | Stereochemical Descriptor |

|---|---|---|---|

| This compound | One axial, one equatorial | Achiral (meso) | Not applicable |

| trans-1,4-Di-tert-butyl-cyclohexane | Both equatorial or both axial | Achiral | Not applicable |

Pseudorotational Pathways and Distorted Conformations of the Cyclohexane (B81311) Ring

While the chair conformation is the most stable for cyclohexane and many of its derivatives, the significant steric strain in this compound forces it to adopt non-chair conformations. youtube.comdoubtnut.comupenn.edu The molecule predominantly exists in a twist-boat conformation. youtube.comdoubtnut.comsikhcom.netresearchgate.netyoutube.com This is a direct consequence of avoiding the severe 1,3-diaxial interactions that would occur in the chair form, where one of the bulky tert-butyl groups would be forced into an axial position. youtube.combrainly.com

The twist-boat conformation is not a single, rigid structure but rather a family of flexible forms that interconvert through a process called pseudorotation. The boat conformation serves as a transition state for the interconversion of two enantiomeric twist-boat forms. sikhcom.net Low-temperature 13C NMR studies have provided direct evidence for the existence of both the twist-boat and chair conformations of this compound at equilibrium. sikhcom.netnih.gov The twist-boat was found to be the major conformer, with free-energy barriers for the interconversion between the twist-boat and chair forms determined to be 6.83 and 6.35 kcal/mol at -148.1 °C. sikhcom.netnih.gov

Influence of Bulky Tert-Butyl Substituents on Ring Puckering and Distortion

The tert-butyl group is exceptionally bulky, and its presence significantly influences the geometry of the cyclohexane ring. fiveable.mechemistryschool.net In monosubstituted cyclohexanes, a tert-butyl group strongly prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions. fiveable.melibretexts.org This preference is so strong that it effectively "locks" the conformation of the ring. chemistryschool.net

In this compound, the necessity of having one axial tert-butyl group in a chair conformation leads to extreme steric strain. youtube.comyoutube.com This strain forces the ring to pucker and distort away from the ideal chair geometry. fiveable.me The molecule contorts into a twist-boat conformation to relieve this strain, allowing both bulky groups to be in more favorable, pseudo-equatorial positions. doubtnut.comupenn.edu This distortion involves changes in bond angles and dihedral angles to accommodate the large substituents. fiveable.me

Infrared spectroscopy studies have also supported the presence of a non-chair conformation for this compound. The weak absorption at 1451 cm⁻¹, a region typically associated with methylene (B1212753) group deformation vibrations in cyclohexane rings, was interpreted as an indication of a large population of a non-chair conformation. acs.org

Comparative Conformational Analysis with Other Substituted Cyclohexane Systems

To fully appreciate the unique conformational behavior of this compound, it is instructive to compare it with other substituted cyclohexanes.

tert-Butylcyclohexane : In this monosubstituted cyclohexane, the chair conformation with the tert-butyl group in the equatorial position is overwhelmingly favored, being about 21 kJ/mol more stable than the axial conformer. libretexts.org This large energy difference highlights the severe steric penalty of an axial tert-butyl group. fiveable.melibretexts.org

trans-1,2-Di-tert-butylcyclohexane : The interactions between adjacent tert-butyl groups in this isomer are highly destabilizing. acs.org The diequatorial chair conformation is calculated to be significantly less stable than a diaxial chair or a twist-boat conformation due to severe steric repulsion between the bulky groups. acs.orgsci-hub.se Experimental data suggest that in solution, this compound exists largely in a non-chair conformation, likely a mixture of a twist conformation and a chair with axial substituents. sci-hub.seresearchgate.net

cis-1,2-Di-tert-butylcyclohexane : In this isomer, one tert-butyl group is axial and the other is equatorial in the chair conformation. acs.org Unlike the 1,4-isomer, the chair conformation is predicted to be more stable than the twist-boat by about 4.8 kcal/mol. acs.org The steric interactions in the axial-equatorial chair are less severe than the interactions that would arise in other potential conformations.

| Compound | Predominant Conformation(s) | Key Conformational Features and Energy Differences |

|---|---|---|

| cis-1,4-Di-tert-butyl-cyclohexane | Twist-boat | Adopts a twist-boat conformation to avoid placing a tert-butyl group in an axial position. The twist-boat is the major conformer in equilibrium with the chair form. sikhcom.netresearchgate.net |

| trans-1,4-Di-tert-butyl-cyclohexane | Chair (diequatorial) | Exists in a normal chair conformation with both bulky groups in the favorable equatorial positions. chegg.com |

| tert-Butylcyclohexane | Chair (equatorial) | The equatorial conformer is significantly more stable (by ~21 kJ/mol) than the axial conformer. libretexts.org |

| trans-1,2-Di-tert-butylcyclohexane | Twist-boat and Diaxial Chair | Exists as a mixture, with the diequatorial chair being highly disfavored. acs.orgsci-hub.se |

| cis-1,2-Di-tert-butylcyclohexane | Chair (axial-equatorial) | The chair conformation is favored over the twist-boat by about 4.8 kcal/mol. acs.org |

Reaction Mechanisms and Reactivity Influenced by Cis 1,4 Di Tert Butyl Cyclohexane Conformations

Impact of Conformational Preferences on Reaction Pathways and Stereochemical Outcomes

The conformational landscape of cis-1,4-di-tert-butyl-cyclohexane is dominated by non-chair forms, primarily the twist-boat conformation. This is a direct consequence of avoiding the severe 1,3-diaxial interactions that would arise in a chair conformation, where one of the bulky tert-butyl groups would be forced into an axial position. youtube.comdoubtnut.comyoutube.com This preference for a twist-boat conformation has significant repercussions for reactions involving this scaffold.

In a typical chair conformation, substituents can occupy either axial or equatorial positions, which in turn dictates their accessibility to reagents and the stereoelectronic requirements of a given reaction. For instance, the anti-periplanar arrangement required for E2 elimination and the backside attack in SN2 reactions are highly dependent on the substituent's orientation. chemistrysteps.com However, in the twist-boat conformation of this compound, the traditional axial and equatorial descriptors become less defined, and are often referred to as pseudo-axial and pseudo-equatorial. The molecule contorts to place both large tert-butyl groups in positions that minimize steric hindrance, resembling equatorial positions. youtube.comdoubtnut.com

This conformational distortion directly impacts the stereochemical outcome of reactions. For a reaction to proceed, the transition state must be energetically accessible. The conformation of the starting material plays a crucial role in determining the energy of this transition state. For derivatives of this compound, any reaction pathway that would necessitate a high-energy chair conformation with an axial tert-butyl group is strongly disfavored. Consequently, the reaction will preferentially proceed through a transition state that can be accessed from the more stable twist-boat conformation. This can lead to unexpected stereochemical outcomes when compared to less sterically hindered cyclohexane (B81311) systems that readily adopt chair conformations.

Stereoselectivity and Regioselectivity in Chemical Transformations Involving this compound and its Derivatives

The conformational constraints of this compound derivatives exert a powerful directing effect on the stereoselectivity and regioselectivity of chemical reactions. Stereoselectivity, the preferential formation of one stereoisomer over another, is intimately linked to the spatial arrangement of atoms in the transition state.

In reactions such as additions to a double bond within a cis-1,4-di-tert-butyl-cyclohexene ring system, the incoming reagent will approach from the less sterically hindered face of the molecule. The bulky tert-butyl groups effectively shield one face of the ring, directing the attack of the electrophile or nucleophile to the opposite face, thus leading to a high degree of stereoselectivity.

Regioselectivity, the preference for reaction at one site over another, is also heavily influenced by the conformation. For example, in the ring-opening of epoxides derived from cis-1,4-di-tert-butyl-cyclohexene, the nucleophile will preferentially attack the carbon atom that allows the reaction to proceed through the lowest energy transition state. Computational studies on related substituted cyclohexene (B86901) oxides have shown that the preference for axial attack on a pseudo-equatorial conformer can lead to high regioselectivity. rsc.org In the case of this compound derivatives, the twist-boat conformation will dictate the accessibility of the different carbon atoms of the epoxide ring, thereby controlling the regiochemical outcome of the reaction. For instance, in the aluminum hydride ring-opening of related 4-tert-butyl-cyclohexene oxides, a high degree of regioselectivity is observed due to the large preference for the pseudoequatorial conformer. rsc.org

Case Studies of Reactions Under Conformational Control (e.g., SN1 and SN2 reactions of related cyclohexyl derivatives)

The principles of conformational control are well-illustrated by examining nucleophilic substitution reactions (SN1 and SN2) on cyclohexane derivatives. While direct studies on this compound itself are less common due to its inherent stability and lack of a leaving group, the behavior of related, conformationally biased systems provides invaluable insight.

SN2 Reactions: These reactions require a backside attack by the nucleophile, meaning it must approach the carbon atom from the side opposite to the leaving group (an anti-periplanar arrangement). chemistrysteps.commasterorganicchemistry.com In a standard cyclohexane chair, this necessitates that the leaving group be in an axial position to allow for an unhindered approach of the nucleophile. For a derivative of this compound, achieving a conformation with an axial leaving group would be energetically costly due to the steric strain it would introduce with the tert-butyl groups. Consequently, SN2 reactions on such systems are expected to be significantly slower than on less hindered cyclohexanes. The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. masterorganicchemistry.commasterorganicchemistry.com The twist-boat conformation, while alleviating the strain of the tert-butyl groups, may not present an ideal geometry for a backside attack, further impeding the reaction.

A classic example that underscores the importance of conformation in substitution reactions is the study of SN2 reactions of cis- and trans-4-tert-butylcyclohexyl tosylates. masterorganicchemistry.com These studies demonstrate that the rate of reaction is highly dependent on whether the leaving group can easily adopt the required axial position for backside attack.

Kinetic and Thermodynamic Parameters in Conformational Reactivity Studies

Low-temperature 13C NMR spectroscopy has been instrumental in elucidating the conformational landscape of this compound. These studies have not only confirmed the presence of both the twist-boat and chair conformations but have also quantified their relative energies and the energy barriers for their interconversion. sikhcom.netresearchgate.netnih.gov

| Parameter | Value (kcal/mol) | Temperature (°C) | Method |

| Free-energy barrier (twist-boat to chair) | 6.83 | -148.1 | Dynamic 13C NMR |

| Free-energy barrier (chair to twist-boat) | 6.35 | -148.1 | Dynamic 13C NMR |

This table presents the free-energy barriers for the interconversion between the major twist-boat and minor chair conformations of this compound. Data sourced from dynamic 13C NMR spectroscopy studies. sikhcom.netnih.gov

Computational methods, such as molecular mechanics (MM3 and MM4) and ab initio calculations, have been employed to calculate the relative free energies, enthalpies, and entropies of the various conformations of this compound. sikhcom.netnih.gov These calculations provide a theoretical framework for understanding the experimental observations and for predicting how the conformational preferences will influence the thermodynamics of a reaction. For example, the calculated energy difference between the twist-boat and chair forms can be used to estimate the relative populations of these conformers at a given temperature, which in turn helps to predict which conformational pathway a reaction is likely to follow.

Advanced Research Applications and Future Directions

cis-1,4-Di-tert-butyl-cyclohexane as a Benchmark System for Developing and Validating Computational Models

This compound serves as an exceptional benchmark for the development and validation of computational chemistry models due to its finely balanced conformational energies. researchgate.net Unlike most substituted cyclohexanes that strongly favor a chair conformation, the cis-1,4-di-tert-butyl derivative presents a unique case where the chair and twist-boat conformations have remarkably similar energies. researchgate.netbrainly.com This delicate energy balance makes it a stringent test for the accuracy of computational methods, including molecular mechanics (MM) force fields and ab initio calculations. sikhcom.netnih.gov

In its chair form, one bulky tert-butyl group is forced into a sterically demanding axial position, leading to significant 1,3-diaxial strain. brainly.comyoutube.comyoutube.com To alleviate this strain, the molecule can adopt a twist-boat conformation where both tert-butyl groups occupy pseudo-equatorial positions. researchgate.netyoutube.comupenn.edu The small energy difference between these conformers is a challenge for computational models to predict accurately. researchgate.net

Researchers have employed various computational techniques, such as Allinger's MM3 and MM4 programs, as well as ab initio methods up to the HF/6-311+G* level, to study the conformational space of this molecule. sikhcom.netnih.gov These studies calculate molecular symmetries, relative free energies, enthalpies, and entropies for the different conformations. sikhcom.netnih.gov The calculated data can then be compared with experimental results obtained from techniques like low-temperature ¹³C NMR spectroscopy, which can distinguish between the chair and twist-boat forms. sikhcom.netnih.govacs.org The agreement, or lack thereof, between calculated and experimental values provides a measure of the computational model's validity and helps refine its parameters. researchgate.net For instance, force-field calculations have been used to predict the relative enthalpies of different conformers, which have been corroborated by experimental IR spectra at varying temperatures. sikhcom.net

Table 1: Calculated Relative Energies of this compound Conformations

This table is interactive. Click on the headers to sort the data.

| Computational Method | Conformation | Relative Enthalpy (kcal/mol) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| MM3 | Twist-Boat | 0.00 | 0.00 |

| MM3 | Chair | 0.9 | - |

| MM4 | Twist-Boat | 0.00 | 0.00 |

| HF/6-311+G* | Twist-Boat | 0.00 | 0.00 |

Data sourced from computational studies. sikhcom.net

Role in Understanding and Quantifying Steric Effects in Organic Chemistry

The structure of this compound provides a textbook example for understanding and quantifying steric effects. The large size of the tert-butyl groups creates significant steric hindrance, which governs the conformational preferences of the molecule. brainly.comupenn.edu In the chair conformation, the axial tert-butyl group experiences severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. brainly.comyoutube.com This steric strain is the primary driving force for the molecule to adopt the alternative twist-boat conformation, where these unfavorable interactions are relieved. brainly.comyoutube.comyoutube.com

By studying the equilibrium between the chair and twist-boat forms, chemists can quantify the energetic cost of placing a bulky tert-butyl group in an axial position. This provides a tangible measure of steric strain, a concept that is fundamental to understanding the structure, stability, and reactivity of organic molecules. The preference for the twist-boat conformation in this specific case highlights that the general rule of chair preference for cyclohexanes can be overridden by severe steric clashes. brainly.comacs.org

Insights into Dynamic Properties and Entropic Contributions to Conformational Equilibria

Dynamic NMR spectroscopy has been a powerful tool for investigating the dynamic properties of this compound. sikhcom.netnih.gov At low temperatures, the interconversion between the chair and twist-boat conformations slows down sufficiently to allow for the observation of distinct signals for each conformer in the ¹³C NMR spectrum. sikhcom.netnih.govacs.org This allows for the direct measurement of the populations of each conformer and the determination of the free-energy barriers for their interconversion. sikhcom.netnih.gov

Studies have found free-energy barriers of 6.83 and 6.35 kcal/mol for the interconversion between the major twist-boat and minor chair conformations at -148.1 °C. sikhcom.netnih.gov These experimental values provide critical data for understanding the kinetics of conformational changes.

Furthermore, the study of this equilibrium provides insights into the role of entropy. The twist-boat conformation, while potentially having a slightly higher enthalpy in some computational models, can be favored at higher temperatures due to its greater conformational flexibility and thus higher entropy compared to the more rigid chair form. sikhcom.net The ability to experimentally and computationally separate the enthalpic and entropic contributions to the free energy of the system is crucial for a complete understanding of conformational equilibria. sikhcom.netnih.gov

Potential Applications in the Design of Stereochemically Controlled Catalysts and Materials

The well-defined and predictable conformational behavior of this compound and its derivatives makes them attractive scaffolds for the design of new molecules with specific three-dimensional structures. While direct applications are still largely theoretical, the principles learned from studying this molecule can be applied to the design of stereochemically controlled catalysts and materials.

For instance, the rigid yet conformationally switchable nature of the cyclohexane (B81311) ring could be exploited to create molecular switches or sensors. By incorporating this moiety into a larger molecular framework, it might be possible to control the spatial arrangement of functional groups by inducing a change in the cyclohexane conformation.

In the realm of catalysis, the precise positioning of substituents on the cyclohexane ring could be used to create chiral environments for asymmetric catalysis. The bulky tert-butyl groups can act as "molecular anchors," holding the catalyst in a specific conformation to achieve high levels of stereocontrol in chemical reactions. researchgate.net The understanding of steric and dynamic effects gained from studying this compound is invaluable for the rational design of such complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。